

**Compound of Interest**Compound Name: *Pseudoyohimbine*Cat. No.: *B1205729*

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Pseudoyohimbine** is a diastereomer of the well-known indole alkaloid yohimbine. Both are part of a larger family of yohimbine alkaloids, which exhibit

## Stereochemical Landscape of Yohimbine Alkaloids

The yohimbine skeleton contains five stereogenic centers, leading to a variety of possible stereoisomers. Based on the relative configurations at C3 and C8,

The absolute configuration of **pseudoyohimbine** is defined by the spatial arrangement of its atoms, as systematically named under IUPAC nomenclature.

IUPAC Name: methyl (1R,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate

This nomenclature precisely describes the R/S configuration at each chiral center, providing an unambiguous representation of its three-dimensional structure.

```
digraph "Yohimbine_Diastereomers" {
  graph [rankdir="LR", splines=ortho, nodesep=0.8];
  node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
  edge [fontname="Arial", fontcolor="#5F6368"];
```

```
subgraph "cluster_Normal" {
  label="Normal";
  style=filled;
  color="#F1F3F4";
  Yohimbine [label="Yohimbine"];
  beta_Yohimbine [label="β-Yohimbine"];
}
```

```
subgraph "cluster_Pseudo" {
  label="Pseudo";
  style=filled;
  color="#F1F3F4";
  Pseudoyohimbine [label="Pseudoyohimbine"];
}
```

```
subgraph "cluster_Allo" {
  label="Allo";
  style=filled;
```

```
color="#F1F3F4";  
Alloyohimbine [label="Allo-yohimbine"];  
}
```

```
Yohimbine -> Pseudoyohimbine [label="Diastereomers"];  
Yohimbine -> Alloyohimbine [label="Diastereomers"];  
Pseudoyohimbine -> Alloyohimbine [label="Diastereomers"];  
Yohimbine -> beta_Yohimbine [label="Epimers at C16"];  
}
```

#### Detailed Methodology:

- Crystal Growth: High-quality single crystals of **pseudoyohimbine** are grown by slow evaporation of a suitable solution.
- Data Collection: A selected crystal is mounted on a goniometer head and cooled to a low temperature (e.g., 100 K). Data are collected using a high-resolution X-ray diffractometer.
- Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and the initial structure. The structure is then refined using least-squares methods to minimize the difference between observed and calculated structure factors.

#### X-ray Crystallographic Data for **Pseudoyohimbine** (Representative):

Parameter
Crystal System
Space Group
a (Å)
b (Å)
c (Å)
$\alpha$ (°)
$\beta$ (°)
$\gamma$ (°)
Volume (Å <sup>3</sup> )
Z
R-factor (%)
Flack parameter

\*Note: Specific values for unit cell parameters and R-factor for **Pseudoyohimbine** require access to the specif:

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (R

Experimental Workflow:

#### Detailed Methodology:

- 

Sample Preparation: A sample of **pseudoyohimbine** (typically 1-5 mg) is dissolved in a deuterated solvent (e.g.

- 

Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or

- 

1D NMR:  $^1\text{H}$  and  $^{13}\text{C}$  spectra are acquired to identify the chemical environments of all protons and carbons.

- 

2D Homonuclear Correlation (COSY): Establishes proton-proton coupling networks within the molecule.

- 

2D Heteronuclear Correlation (HSQC/HMQC): Correlates directly bonded proton-carbon pairs.

- 

2D Heteronuclear Multiple Bond Correlation (HMBC): Identifies long-range (2-3 bond) proton-carbon correlations.

- 

2D NOESY/ROESY: Detects through-space correlations between protons that are close in proximity, providing

- 

Data Analysis and Stereochemical Assignment: The analysis of the NOESY/ROESY spectra allows for the determination of

## Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light.

Experimental Workflow:

#### Detailed Methodology:

- Sample Preparation: A solution of **pseudoyohimbine** is prepared in a solvent that is transparent in the UV-Vis range.
- CD Spectrum Acquisition: The CD spectrum is recorded on a CD spectropolarimeter over a suitable wavelength range.
- Theoretical Calculation: Quantum chemical calculations, usually using time-dependent density functional theory (TDDFT), are performed to calculate the CD spectrum.
- Comparison and Assignment: The experimental CD spectrum is compared with the calculated spectra. A good match indicates the correct assignment of the chiral center.

## Conclusion

The stereochemistry of **pseudoyohimbine** is unequivocally defined by its absolute configuration, which has been

- To cite this document: BenchChem. [The Stereochemistry and Absolute Configuration of Pseudoyohimbine: An In-depth Technical Guide]. BenchChem

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.